Boc-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

- Boc-carbonate is a key reagent in solid-phase peptide synthesis (SPPS) for protecting the alpha-amino group (N-terminus) of amino acids during peptide chain assembly. PubChem tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-2_5-dioxopyrrolidin-1-yl-carbonate

- The Boc group (tert-butyloxycarbonyl) introduced by Boc-carbonate is stable under various reaction conditions used for peptide bond formation but can be selectively removed under mild acidic conditions to reveal the free amino group for further chain elongation. ScienceDirect Boc protection

Protecting Groups

- Beyond peptide synthesis, Boc-carbonate can be used as a temporary protecting group for other functionalities like hydroxyl groups in organic molecules.

- The Boc group offers advantages due to its stability under basic and nucleophilic reaction conditions, allowing selective modification of other parts of the molecule. Royal Society of Chemistry Boc protecting group

Research on Bioactive Molecules

- Boc-carbonate can be a helpful tool in the synthesis of bioactive molecules like peptides with potential therapeutic applications.

- Researchers utilize Boc chemistry to create novel peptide sequences and study their biological properties.

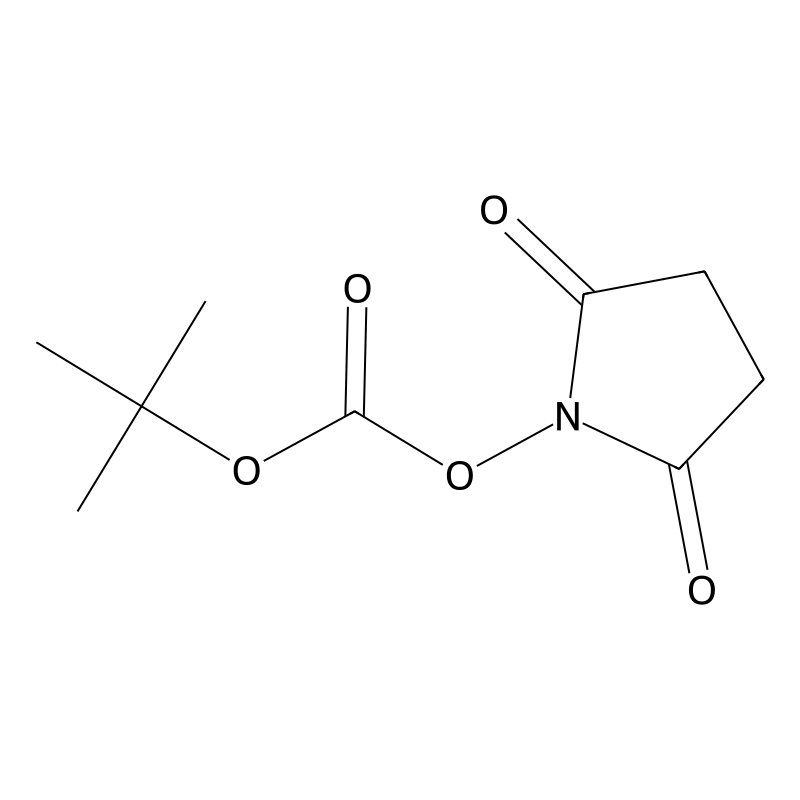

Boc-OSu, or tert-butyl N-succinimidyl carbonate, is a chemical compound widely utilized as a reagent in peptide synthesis. It serves as a selective protecting group for amino acid amine functionalities, forming a stable carbamate when reacted with amines in the presence of a base. This stabilization prevents undesired reactions during peptide synthesis, making it an essential tool for chemists working in the field of organic synthesis and biochemistry. The molecular formula of Boc-OSu is C₉H₁₃N₁O₅, and it has a molecular weight of 215.2 g/mol .

Boc-OSu participates in several key reactions, primarily involving the protection and subsequent deprotection of amine groups in amino acids. Its mechanism involves the formation of a covalent bond with the amine group, effectively blocking its reactivity until the deprotection step is initiated. This reaction is crucial for the stepwise synthesis of peptides, allowing for precise control over the sequence and structure of the resulting compounds .

General Reaction Scheme- Protection Step:Here, R-NH₂ represents an amine group from an amino acid.

- Deprotection Step:This step regenerates the free amine.

The synthesis of Boc-OSu can be achieved through various methods. One common approach involves reacting tert-butyl dicarbonate with succinimide under controlled conditions to yield Boc-OSu:

- Starting Materials:

- Tert-butyl dicarbonate

- Succinimide

- Reaction Conditions:

- Solvent: Typically an organic solvent like dichloromethane or tetrahydrofuran.

- Temperature: Room temperature or slightly elevated temperatures may be used.

- Time: Reaction times can vary from several hours to overnight.

- Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels .

Boc-OSu is primarily used in peptide synthesis due to its effectiveness as a protecting group. Its applications include:

- Peptide Synthesis: Facilitating the construction of complex peptides by protecting reactive amines during multi-step synthesis.

- Drug Development: Serving as an intermediate in synthesizing pharmaceuticals that require specific peptide sequences.

- Bioconjugation: Enabling the attachment of peptides to other biomolecules for therapeutic and diagnostic purposes.

Studies involving Boc-OSu focus on its role in facilitating peptide bond formation and its impact on the stability and reactivity of amino acids during synthesis. The interactions between Boc-OSu and various amino acids have been characterized to optimize conditions for peptide assembly and improve yields .

Boc-OSu belongs to a class of compounds known as N-protected amino acid derivatives. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| Boc-Ala-OSu | Used for alanine derivatives; less steric hindrance |

| Boc-Lys(Boc)-OSu | Key intermediate in synthesizing Lisdexamfetamine; contains additional protection groups |

| Boc-Phe-OSu | Utilized in synthesizing phenylalanine derivatives; enhances aromatic interactions |

| Fmoc-OSu | Another protecting group that allows for different reactivity profiles; used in solid-phase peptide synthesis |

| Acetyl-OSu | Provides alternative acylation options; less steric bulk than Boc groups |

Boc-OSu's uniqueness lies in its balance between steric hindrance and reactivity, making it particularly suitable for complex peptide synthesis where precise control is required .

The nucleophilic substitution of tert-butoxycarbonyl N-hydroxysuccinimide ester (Boc-OSu) with primary amines proceeds through a well-established mechanism involving tetrahedral intermediate formation [1]. The reaction initiates with nucleophilic attack by the primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester moiety, leading to the formation of a tetrahedral intermediate in a fast pre-equilibrium step [2] [1].

The mechanism follows the general pathway where the nucleophile attacks the NHS ester carbonyl carbon, resulting in a tetrahedral intermediate and the subsequent elimination of the NHS group as a leaving group [3]. The amine nitrogen acts as a nucleophile, with its reactivity being strongly dependent on the basicity of the amine [2]. Rate constants for the aminolysis of NHS esters show a direct correlation with amine basicity, yielding a slope αnuc = 1.0 when plotting log k against pKa values [2].

Mechanistic Details and Kinetic Parameters

The reaction mechanism involves several distinct steps: nucleophilic attack (fast pre-equilibrium), tetrahedral intermediate formation (reversible), proton transfer (pH dependent), leaving group departure (rate-determining), and product formation (irreversible) [1]. The rate-determining step for most conditions is the breakdown of the tetrahedral intermediate, specifically the departure of the NHS anion [1].

Primary amines exhibit significantly higher reactivity compared to secondary amines, with secondary amines showing relative rates of 0.1-0.5 compared to primary amines [4]. This difference arises from steric hindrance effects in the tetrahedral intermediate formation. The aminolysis reaction shows strong sensitivity to steric factors, as evidenced by depressed rates with α-methylbenzylamine and diethylamine compared to their unhindered counterparts [5].

The nucleophilic rate constant for NHS ester aminolysis is approximately 8.5 × 10⁻⁶ M⁻¹s⁻¹ under standard conditions, which is remarkably lower than the hydrolysis rate constant of 1.4 × 10⁻² M⁻¹s⁻¹ [6]. This three-order-of-magnitude difference indicates that hydrolysis competes significantly with aminolysis, particularly at pH values above 8 [6].

Carbamate Formation Pathways

The formation of carbamates from Boc-OSu involves the direct reaction of the activated NHS ester with primary or secondary amines to form the corresponding N-tert-butoxycarbonyl derivatives [7]. The carbamate bond formation occurs through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the Boc group, leading to the formation of a stable carbamate linkage [8].

Synthetic Pathways and Reaction Conditions

The synthesis of Boc-OSu typically involves the reaction of tert-butoxycarbonyl chloride equivalent (BocX) with N-hydroxysuccinimide under controlled conditions [7]. This approach offers advantages over traditional di-tert-butyl dicarbonate (Boc₂O) methods, providing more rapid and mild preparation conditions [7]. The in situ generation of BocX from triphosgene, tert-butanol, and bases such as N-methylmorpholine or N-methylimidazole in microflow reactors has shown significantly better performance than conventional Boc₂O methods [7].

The carbamate formation pathway proceeds through an SN2-like mechanism for primary amines, while secondary amines may follow a more complex pathway involving increased steric interactions [9]. The reaction kinetics show that primary amines react much faster than secondary amines, with rate differences of up to 10-fold observed in systematic studies [9].

Protecting Group Stability and Orthogonal Chemistry

The tert-butoxycarbonyl group provides excellent stability under neutral and basic conditions, with half-lives exceeding 30 days at pH 6-8 [10]. This stability makes Boc protection ideal for multi-step synthetic sequences where other functional groups may be manipulated without affecting the protected amine [8]. The Boc group remains stable to nucleophilic attack and most common organic reagents, allowing for orthogonal protection strategies [8].

Deprotection of the Boc group occurs readily under acidic conditions, with trifluoroacetic acid (TFA) providing rapid deprotection with half-lives of 1-5 minutes [11]. The deprotection mechanism involves protonation of the carbonyl oxygen followed by SN1 elimination of the tert-butyl cation [8]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide [8].

Kinetics and Thermodynamics

The kinetic and thermodynamic parameters of Boc-OSu reactions show distinct pH and temperature dependencies that are crucial for optimal reaction conditions [6] [12]. The hydrolysis of NHS esters follows pseudo-first-order kinetics in buffered aqueous solutions, with rate constants showing strong pH dependence [6].

Temperature and pH Effects

The hydrolysis half-life of NHS esters decreases dramatically with increasing pH. At pH 7.4 and 0°C, the half-life is approximately 240 minutes, while at pH 8.6 and 4°C, it decreases to only 10 minutes [13]. This pH dependence reflects the hydroxide ion-catalyzed hydrolysis mechanism, where the rate increases approximately 10-fold for each unit increase in pH above 7 [12].

Temperature effects follow standard Arrhenius behavior, with reaction rates approximately doubling for each 10°C increase in temperature (Q₁₀ ≈ 2) [12]. The activation energy for NHS ester hydrolysis is estimated to be in the range of 50-70 kJ/mol, consistent with nucleophilic substitution mechanisms involving tetrahedral intermediates [14].

Thermodynamic Parameters

The thermodynamic parameters for NHS ester reactions indicate that hydrolysis is thermodynamically favored over aminolysis, particularly at higher pH values [6]. The enthalpy of activation (ΔH‡) for hydrolysis is negative, indicating that the reaction is exothermic and favored at higher temperatures [14]. The entropy of activation (ΔS‡) for aminolysis is negative, reflecting the ordered nature of the transition state involving multiple molecular interactions [14].

The free energy of activation (ΔG‡) determines the overall reaction rate and shows strong dependence on both pH and temperature [14]. The equilibrium constant for tetrahedral intermediate formation is large, indicating that the pre-equilibrium step is fast and lies toward the intermediate formation [1].

Hydrolysis Mechanisms

The hydrolysis of Boc-OSu involves nucleophilic attack by water or hydroxide ions on the NHS ester carbonyl carbon, following a mechanism similar to that observed for aminolysis but with different kinetic characteristics [6] [15]. The hydrolysis reaction competes significantly with aminolysis, particularly under basic conditions where hydroxide ion concentration is elevated [6].

Mechanistic Pathways

The hydrolysis mechanism involves initial nucleophilic attack by hydroxide ion on the NHS ester carbonyl carbon, forming a tetrahedral intermediate [15]. This intermediate can then undergo breakdown through two pathways: elimination of the NHS anion to form the corresponding carboxylic acid, or reversal to reform the starting NHS ester [15].

The rate-determining step for hydrolysis is typically the breakdown of the tetrahedral intermediate, similar to aminolysis [15]. However, the hydrolysis reaction shows different kinetic behavior, with rate constants that are 2-3 orders of magnitude higher than those for aminolysis under comparable conditions [6].

Surface vs. Solution Kinetics

Heterogeneous hydrolysis kinetics on surfaces show different behavior compared to homogeneous solution reactions [15]. The hydrolysis of NHS-terminated monolayers follows a complex mechanism with an initial nucleation step, contrasting with simple pseudo-first-order kinetics observed in solution [15]. This difference indicates strong dependence of interfacial reactions on packing and defects in the surface layer [15].

The heterogeneous hydrolysis rate constant for NHS ester monolayers is approximately 1.4 × 10⁻² M⁻¹s⁻¹, while homogeneous solution hydrolysis proceeds with rate constants of 8.6 × 10² M⁻¹s⁻¹ [6]. This difference reflects the restricted mobility and orientation effects present in surface-bound systems [15].

Chemoselectivity Parameters

The chemoselectivity of Boc-OSu reactions depends critically on the relative nucleophilicity of competing functional groups and the reaction conditions employed [4]. Primary amines show the highest selectivity for reaction with NHS esters, with relative rates serving as the reference standard [4].

Nucleophile Selectivity

Primary aliphatic amines exhibit the highest reactivity toward NHS esters, with relative rates of 1.0 serving as the reference [4]. Secondary amines show reduced reactivity (0.1-0.5 relative rate) due to steric hindrance effects in the tetrahedral intermediate [4]. Aromatic amines such as aniline show significantly lower reactivity, with relative rates of approximately 0.01-0.1 [5].

The selectivity for primary amines over other nucleophiles is enhanced by the pH dependence of the reaction [4]. At pH 8-9, the optimal range for aminolysis, most primary amines exist partially in their neutral form, while weaker nucleophiles remain largely protonated and unreactive [4].

Competing Nucleophiles

Hydroxyl groups can react with NHS esters to form unstable ester linkages, but these reactions are generally reversible and show relative rates of 0.001-0.01 compared to primary amines [4]. The resulting esters are easily hydrolyzed or displaced by amines, making hydroxyl groups poor competitors for NHS ester reactions [4].

Thiol groups show moderate reactivity toward NHS esters, forming reversible thioester linkages with relative rates of 0.1-1.0 [4]. However, these reactions are often reversible and can be displaced by amines or undergo hydrolysis [4]. Carboxylate groups show minimal reactivity (relative rate ~0.001) due to their anionic nature and poor nucleophilicity [4].

Competing Reaction Pathways

Several competing reaction pathways can occur during Boc-OSu reactions, with hydrolysis being the most significant competitor to the desired aminolysis reaction [6]. The competition between these pathways depends on reaction conditions, particularly pH, temperature, and the concentration of competing nucleophiles [6].

Hydrolysis Competition

Hydrolysis represents the primary competing pathway for NHS ester reactions, with rate constants that are 100-1000 times higher than those for aminolysis under basic conditions [6]. This competition is particularly problematic at pH values above 8, where hydroxide ion concentration becomes significant [6]. The hydrolysis reaction is irreversible and leads to loss of the active NHS ester, reducing the efficiency of the desired aminolysis reaction [6].

Strategies to minimize hydrolysis competition include maintaining lower pH values (7.0-8.0), using higher concentrations of the target amine, and conducting reactions at lower temperatures [6]. The use of non-aqueous or mixed aqueous-organic solvents can also reduce hydrolysis rates while maintaining reasonable aminolysis rates [6].

Side Reactions and Byproducts

Additional side reactions can occur during Boc-OSu synthesis and use, including the formation of β-alanine derivatives through Lossen rearrangement of the NHS moiety [16]. This side reaction involves nucleophilic attack on the NHS ring system, leading to rearrangement and formation of β-alanine-containing impurities [16].

The formation of symmetrical anhydrides can occur as a competing reaction pathway, particularly when using coupling reagents like dicyclohexylcarbodiimide (DCC) [17]. These anhydrides can react with amines to form the desired products, but they may also lead to side reactions and reduced yields [17].

Double substitution reactions can occur with diamines or polyamines, where both amino groups react with separate NHS ester molecules . This reaction pathway is generally desired when synthesizing bis-protected derivatives but can lead to crosslinking and insoluble products if not carefully controlled .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant